Gentamicin B1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

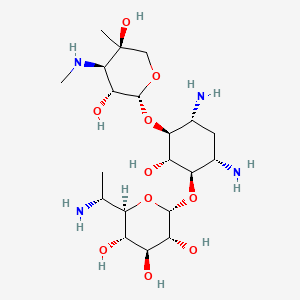

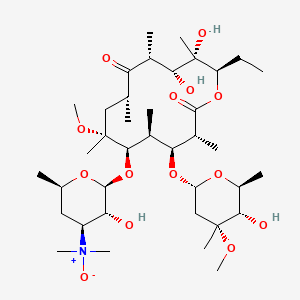

Gentamycin Sulfate EP Impurity C, also known as Gentamicin B1, is a compound with the molecular formula C20H40N4O10 and a molecular weight of 496.6 . It is a component of the Gentamicin complex, a group of related compounds produced by fermentation .

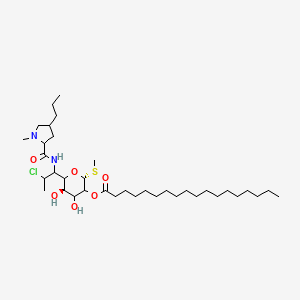

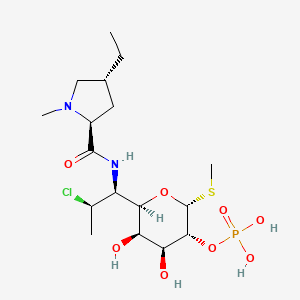

Molecular Structure Analysis

The molecular structure of Gentamycin Sulfate EP Impurity C is complex, with multiple chiral centers . The structure includes multiple hydroxyl, amino, and ether groups, contributing to its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Gentamicin B1, bekannt für seine komplexe chemische Struktur und verschiedene Bezeichnungen, findet ein breites Anwendungsspektrum in der wissenschaftlichen Forschung. Hier eine umfassende Analyse, die sich auf sechs verschiedene Anwendungsbereiche konzentriert:

Antifungale Aktivität in der Landwirtschaft

This compound zeigt starke antifungale Eigenschaften gegen systemische Pflanzenmykosen {svg_1}. Es ist besonders wirksam gegen Hautpilze im Boden und pflanzenpathogene Pilze, was es zu einem wertvollen Mittel im Pflanzenschutz macht.

Medizinische Forschung: Antibakterielle Wirksamkeit

In der medizinischen Forschung wird die antimikrobielle Wirksamkeit von this compound für sein Potenzial zur Bekämpfung von Lungenerkrankungen wie Fusariose und Aspergillose untersucht {svg_2}. Seine synergistischen Effekte mit anderen Antimykotika, wie Amphotericin B, werden für klinische Anwendungen untersucht.

Pharmakologische Anwendungen: Unterdrückung von Nonsense-Mutationen

This compound hat sich in der Pharmakologie als vielversprechend erwiesen, da es Nonsense-Mutationen unterdrücken kann – eine Art von genetischer Mutation, die zu Krankheiten führen kann {svg_3}. Diese Anwendung könnte bei der Behandlung genetischer Erkrankungen revolutionär sein.

Biotechnologische Rolle: Proteinsynthese

In der Biotechnologie wird this compound für seine Rolle in der Proteinsynthese untersucht. Es kann das Durchlesen von vorzeitigen Stoppcodons induzieren, wodurch die Produktion von vollständigen Proteinen ermöglicht wird, was für die Untersuchung seltener genetischer Erkrankungen entscheidend ist {svg_4}.

Umweltauswirkungen: Antibiotikaresistenz

Umweltstudien haben sich auf die Auswirkungen von this compound auf die Antibiotikaresistenz konzentriert. Subinhibitorische Konzentrationen der Verbindung in der Umwelt können die Selektion von antibiotikaresistenten Bakterien fördern, was ein erhebliches Problem für die öffentliche Gesundheit darstellt {svg_5}.

Industrielle Anwendungen: Antibiotikaformulierungen

In der Industrie ist this compound Teil des umfassenderen Gentamicin-Komplexes, der in verschiedenen Antibiotikaformulierungen verwendet wird. Sein Status als Nebenkomponente schmälert nicht seine Bedeutung bei der Produktion dieser lebensrettenden Medikamente {svg_6}.

Wirkmechanismus

Target of Action

Gentamicin B1, a minor component of the gentamicin complex, is an aminoglycoside antibiotic that primarily targets bacterial ribosomes . It is effective against both gram-positive and gram-negative organisms, particularly useful for the treatment of severe gram-negative infections .

Mode of Action

This compound operates by binding irreversibly to the bacterial ribosome’s 30S subunit . This binding disrupts the ability of the bacteria to synthesize proteins, leading to bacterial death . It’s also found to induce readthrough of premature termination codons (PTCs), enabling the synthesis of full-length proteins .

Biochemical Pathways

This compound affects the protein biosynthesis pathway in bacteria. By binding to the 30S subunit of the bacterial ribosome, it inhibits protein synthesis, leading to bacterial death . In addition, it has been found to have PTC readthrough activity, affecting the translational machinery and enabling the synthesis of full-length proteins in cases of nonsense mutations .

Pharmacokinetics

The pharmacokinetics of this compound is similar to that of other aminoglycosides. It is poorly absorbed orally, so it is often administered intravenously . It is primarily excreted unchanged by the kidneys, and its half-life is about 2 hours . The optimal starting dose of gentamicin is 7 mg/kg based on total body weight .

Result of Action

The primary result of this compound’s action is the death of the bacteria it targets. By inhibiting protein synthesis, it prevents the bacteria from carrying out essential functions, leading to their death . Additionally, in cases of nonsense mutations, this compound can enable the synthesis of full-length, functional proteins, potentially ameliorating the effects of these mutations .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics such as beta-lactams can enhance its activity due to a synergistic effect . Furthermore, the production of this compound can be influenced by the growth medium used for the producing bacteria, with certain sugars and oils found to increase production . Lastly, sub-inhibitory concentrations of this compound can induce resistance mechanisms in bacteria .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Gentamicin B1 is a potent inducer of premature termination codon (PTC) readthrough, a process that allows the ribosome to bypass stop codons and continue translation . This property of this compound is crucial in the suppression of nonsense mutations, which underlie about 10% of rare genetic disease cases .

Cellular Effects

This compound has been shown to induce readthrough at all three nonsense codons in cultured cancer cells with TP53 mutations . This suggests that this compound can influence gene expression and cellular metabolism by allowing the production of full-length proteins from genes with nonsense mutations .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the ribosome. Molecular dynamics simulations reveal the importance of ring I of this compound in establishing a ribosome configuration that permits pairing of a near-cognate complex at a PTC .

Temporal Effects in Laboratory Settings

The effects of this compound on PTC readthrough have been observed to vary in different laboratory settings . The B1 content of pharmaceutical gentamicin is highly variable, and major gentamicins suppress the PTC readthrough activity of B1 .

Metabolic Pathways

Aminoglycosides, the class of antibiotics that this compound belongs to, are known to inhibit microbial protein synthesis .

Transport and Distribution

Aminoglycosides are known to be water-soluble and are typically distributed throughout the body after administration .

Subcellular Localization

Aminoglycosides are known to bind to 16S ribosomal RNA, suggesting that they localize to the ribosome within cells .

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N4O10/c1-6(21)14-10(26)9(25)11(27)19(32-14)34-16-8(23)4-7(22)15(12(16)28)33-18-13(29)17(24-3)20(2,30)5-31-18/h6-19,24-30H,4-5,21-23H2,1-3H3/t6-,7-,8+,9+,10+,11-,12-,13-,14-,15+,16-,17-,18-,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCLPPNEPBAKRL-FGMXNJDGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40N4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36889-16-4 |

Source

|

| Record name | Gentamicin B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36889-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)